Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor. It exhibits potent antiviral effects against HIV-1 by blocking the binding of chemokines like MIP-1α (CCL3). Notably, 873140 blocks the calcium response effects of CCR5 activation by RANTES (CCL5) despite being an ineffectual antagonist of RANTES binding. []
Relevance: While 873140 shares the trifluoromethylphenyl moiety with N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide, it differs significantly in its core structure, incorporating a complex triazaspiro[5.5]undecane ring system. This comparison highlights the diversity of structures that can incorporate a trifluoromethylphenyl group and their diverse biological activities. []
Compound Description: This compound serves as a starting material in the synthesis of 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide. []
Relevance: Methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate shares the trifluoromethylpyridinyl core structure with N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide. This common motif suggests a potential starting point for the synthesis of the target compound or its analogs. []
Compound Description: PF-3845 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary hydrolytic enzyme for the endocannabinoid N-arachidonoylethanolamine (AEA). PF-3845 produces antinociception in various pain models. [, ]
Relevance: PF-3845 exhibits significant structural similarity to N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide. Both compounds feature a trifluoromethylpyridinyl group linked to a phenyl ring, further connected to an amide moiety. The key difference lies in the presence of a piperidinecarboxamide group in PF-3845 instead of the dimethylpropanamide in the target compound. This structural similarity highlights the potential for these compounds to interact with similar targets or exhibit related biological activities. [, ]
Compound Description: BHF177 is a GABAB receptor-positive modulator. It decreases nicotine self-administration and counteracts nicotine-induced enhancement of brain reward function in rats. BHF177 displays potential as a treatment for nicotine addiction. []
Compound Description: GW3965 is a partial liver-X-receptor (LXR) agonist. It induces the expression of the adipocyte differentiation-related protein (ADFP) gene in human primary hepatocytes. GW3965 demonstrates the potential for developing LXR-targeted therapies for metabolic disorders, including hepatic steatosis. []
Relevance: GW3965, although structurally distinct from N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide, shares the presence of a trifluoromethylphenyl group. In GW3965, this group is incorporated within a complex structure featuring benzeneacetic acid and diphenylethylamine moieties. This example further illustrates the versatility of trifluoromethylphenyl-containing compounds in drug development. []
Compound Description: This compound is an inhibitor of FLT-3, a receptor tyrosine kinase implicated in various cancers. It exhibits potential in the treatment of myelodysplastic syndromes, lymphomas, leukemias, and solid tumors. [, ]
Relevance: This FLT-3 inhibitor shares a significant structural resemblance with N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide. Both compounds feature a trifluoromethylphenyl group directly linked to a benzamide moiety. This structural similarity suggests they might possess overlapping biological activities or interact with similar targets. Notably, the FLT-3 inhibitor also incorporates a pyrimidinyl and a methylimidazolyl group, further contributing to its specific activity against FLT-3. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.